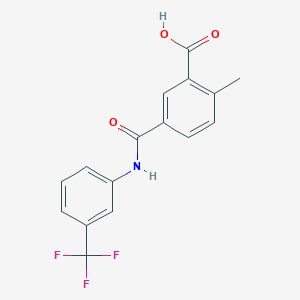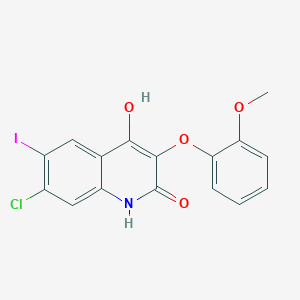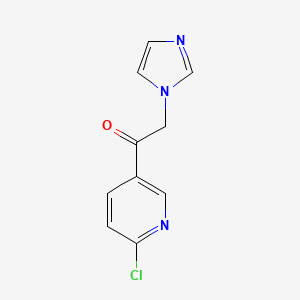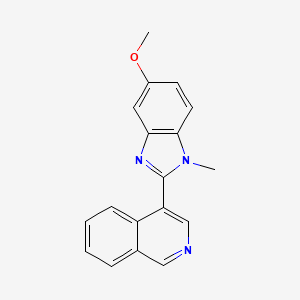
1-(6-Chloropyridin-3-yl)-5-phenylpyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Chloropyridin-3-yl)-5-phenylpyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyridin-3-yl)-5-phenylpyrazole-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the coupling of a halogenated pyridine with a boronic acid derivative under palladium catalysis .
Industrial Production Methods
For industrial production, continuous flow microreactor systems are often employed. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
1-(6-Chloropyridin-3-yl)-5-phenylpyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
1-(6-Chloropyridin-3-yl)-5-phenylpyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new agrochemicals and pesticides.
作用機序
The mechanism of action of 1-(6-Chloropyridin-3-yl)-5-phenylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include disruption of cellular processes essential for the survival of pathogens or cancer cells.
類似化合物との比較
Similar Compounds
Thiacloprid: Another compound with a chloropyridine moiety, used as an insecticide.
Imidacloprid: A neonicotinoid insecticide with a similar structure.
Uniqueness
1-(6-Chloropyridin-3-yl)-5-phenylpyrazole-3-carboxylic acid is unique due to its specific combination of a pyrazole and pyridine ring, which imparts distinct chemical properties and biological activities
特性
分子式 |
C15H10ClN3O2 |
|---|---|
分子量 |
299.71 g/mol |
IUPAC名 |
1-(6-chloropyridin-3-yl)-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H10ClN3O2/c16-14-7-6-11(9-17-14)19-13(8-12(18-19)15(20)21)10-4-2-1-3-5-10/h1-9H,(H,20,21) |
InChIキー |
QRCCAGSGWFGWSH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CN=C(C=C3)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-methyl-5-oxopyrrolidin-3-yl)-2-[(4-nitrophenyl)sulfonylamino]acetamide](/img/structure/B13869818.png)
![N-[7-(4-cyclopropylpyrimidin-5-yl)-1-benzothiophen-4-yl]methanesulfonamide](/img/structure/B13869819.png)





![2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide](/img/structure/B13869848.png)




![1-Benzyl-3-bromopyrrolo[2,3-c]pyridine](/img/structure/B13869883.png)

